Z-Val-otfa
Overview
Description
Z-Val-otfa, also known as Z-L-valine trifluoroethyl ester, is a chemical compound with the molecular formula C15H18F3NO4 and a molar mass of 333.3 g/mol . This compound is a derivative of valine, an essential amino acid, and is often used in peptide synthesis and other organic chemistry applications.
Mechanism of Action
Target of Action
Z-Val-otfa, also known as Z-Val-Ala-Asp fluoromethyl ketone, is a non-methylated, competitive, and irreversible inhibitor of caspase 1 . Caspase 1 is a type of enzyme known as a cysteine-aspartic acid protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .
Mode of Action
The compound interacts with its target, caspase 1, by binding to it in a competitive and irreversible manner . This binding inhibits the activity of caspase 1, preventing it from carrying out its normal function in the cell
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its inhibition of caspase 1 . Given that caspase 1 is involved in processes such as apoptosis and inflammation, the inhibition of this enzyme could potentially lead to reduced inflammation and altered cell death processes . .
Biochemical Analysis
Biochemical Properties
Z-Val-otfa plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It interacts with these enzymes by fitting its aspartic acid residue into the caspase active site, positioning the fluoromethylketone group to react with the catalytic cysteine residue of caspases. This interaction is crucial for its inhibitory activity.
Cellular Effects
This compound has been found to induce cellular autophagy . For instance, in HEK 293 cells, both pharmacological N-glycanase inhibition by this compound and siRNA-mediated knockdown of NGLY1 induce GFP-LC3-positive puncta . This suggests that this compound can influence cell function by modulating autophagy pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of caspases . The aspartic acid residue within this compound fits into the caspase active site, positioning the fluoromethylketone group to react with the catalytic cysteine residue of caspases . This forms a covalent adduct, effectively inhibiting the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of caspase inhibition . It interacts with caspases, a group of enzymes involved in programmed cell death or apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Val-otfa can be synthesized through the esterification of Z-L-valine with trifluoroethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Z-Val-otfa undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl ester group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Z-Val-otfa is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemical Studies: this compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Z-L-alanine trifluoroethyl ester: Similar in structure but derived from alanine instead of valine.
Z-L-leucine trifluoroethyl ester: Derived from leucine, another essential amino acid.
Uniqueness: Z-Val-otfa is unique due to its specific trifluoroethyl ester group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in peptide synthesis and drug development, where these properties are advantageous .
Properties
IUPAC Name |
2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJQOMWGYZJTQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.